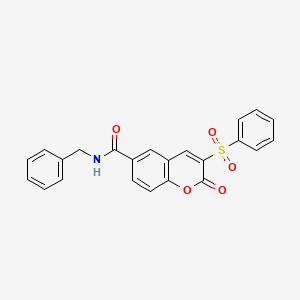![molecular formula C14H11N3O4 B14995530 2-hydroxy-4-[(E)-(7-iminio-2-methyl-5-oxo-5H-[1,2]oxazolo[2,3-a]pyrimidin-6(7H)-ylidene)methyl]phenolate](/img/structure/B14995530.png)
2-hydroxy-4-[(E)-(7-iminio-2-methyl-5-oxo-5H-[1,2]oxazolo[2,3-a]pyrimidin-6(7H)-ylidene)methyl]phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-6-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE is a complex organic compound with a unique structure that includes both oxazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the pyrimidine moiety. The final step involves the formation of the methylene bridge with the 3,4-dihydroxyphenyl group under specific reaction conditions, such as the use of a base catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6Z)-6-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6Z)-6-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
(6Z)-6-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE: shares structural similarities with other oxazole and pyrimidine derivatives.
Quinones: Compounds with similar oxidation products.
Amino derivatives: Compounds with similar reduction products.
Uniqueness
The uniqueness of (6Z)-6-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H11N3O4 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
7-amino-6-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C14H11N3O4/c1-7-4-12-16-14(20)9(13(15)17(12)21-7)5-8-2-3-10(18)11(19)6-8/h2-6,19H,15H2,1H3/b8-5- |
InChI Key |
KRMFSLYBGCGQIG-YVMONPNESA-N |
Isomeric SMILES |
CC1=CC2=NC(=O)C(=C(N2O1)N)/C=C\3/C=CC(=O)C(=C3)O |
Canonical SMILES |
CC1=CC2=NC(=O)C(=C(N2O1)N)C=C3C=CC(=O)C(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-6-benzyl-N-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B14995453.png)
![(2E)-2-(2-chlorobenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14995457.png)
![5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14995476.png)
![2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B14995478.png)
![2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B14995486.png)

![4,5-diethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B14995499.png)
![N-(2-methoxyethyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14995506.png)
![methyl (2Z)-2-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B14995510.png)
![5-amino-N-(3,4-dimethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14995512.png)

![dimethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B14995516.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14995540.png)
![N-{3-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B14995546.png)
